1,3-Dioxane-2-carboxylic acid ethyl ester

Vue d'ensemble

Description

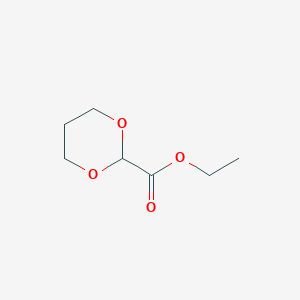

1,3-Dioxane-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its dioxane ring structure, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dioxane-2-carboxylic acid ethyl ester can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts, such as zirconium tetrachloride and tetrabutylammonium tribromide, can also be used for acetalization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dioxane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) and boron trifluoride diethyl etherate.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.

Reduction: LiAlH4, NaBH4, and hydrogen gas (H2) with nickel or rhodium catalysts.

Substitution: NaOH in water or ethanol, boron trifluoride diethyl etherate in chloroform.

Major Products Formed

Oxidation: Carboxylic acids and lactones.

Reduction: Alcohols and diols.

Substitution: Various substituted dioxane derivatives.

Applications De Recherche Scientifique

Synthesis and Production

The synthesis of 1,3-dioxane-2-carboxylic acid ethyl ester typically involves the reaction of dioxane derivatives with carboxylic acids or their derivatives. Various methods have been reported for its production, including:

- Esterification Reactions : The reaction of 1,3-dioxane-2-carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

- Catalytic Methods : Utilizing transition metal catalysts to enhance the yield and selectivity of the esterification process .

Applications in Medicinal Chemistry

This compound has been investigated for its potential biological activities:

- PPAR Agonists : Research indicates that derivatives of 1,3-dioxane carboxylic acids can act as agonists for peroxisome proliferator-activated receptors (PPARs). These compounds have shown promise in lowering triglyceride levels and improving lipid profiles in diabetic models .

Industrial Applications

The compound is utilized in various industrial sectors:

- Plasticizers : Due to its ester nature, it is used as a plasticizer in polymer formulations, enhancing flexibility and durability.

- Lubricants : It serves as an additive in lubricants, providing improved performance characteristics under varying temperature conditions .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound using different catalytic systems. The results demonstrated that certain catalysts significantly increased yield and reduced reaction time.

In another study, various derivatives of 1,3-dioxane-2-carboxylic acid were synthesized and evaluated for their activity as PPARα agonists. The findings highlighted specific structural modifications that enhanced biological activity, suggesting pathways for drug development targeting metabolic disorders .

Future Research Directions

Future research may explore:

- Novel Derivatives : Investigating new derivatives of this compound for advanced biological applications.

- Environmental Impact : Assessing the environmental safety and biodegradability of this compound and its derivatives in industrial applications.

Mécanisme D'action

The mechanism of action of 1,3-Dioxane-2-carboxylic acid ethyl ester involves its reactivity as an ester. The ester functional group can undergo hydrolysis to form carboxylic acids and alcohols . This hydrolysis can be catalyzed by acids or bases, with the ester first being activated toward nucleophilic attack by protonation of the carboxyl oxygen atom . The nucleophilic addition of water then occurs, followed by the transfer of a proton and elimination of alcohol to yield the carboxylic acid .

Comparaison Avec Des Composés Similaires

Similar Compounds

Comparison

1,3-Dioxane-2-carboxylic acid ethyl ester is unique due to its dioxane ring structure, which provides stability and reactivity distinct from other similar compounds. For example, 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester has a dioxolane ring, which differs in reactivity and stability . Ethyl 1,3-dithiane-2-carboxylate contains a dithiane ring, which imparts different chemical properties and reactivity compared to the dioxane ring .

Activité Biologique

1,3-Dioxane-2-carboxylic acid ethyl ester (CAS No. 90392-05-5) is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dioxane ring structure, which is known for its stability and ability to participate in various chemical reactions. The presence of the carboxylic acid and ester functionalities suggests potential interactions with biological molecules.

Antimicrobial Properties

Research indicates that derivatives of dioxane compounds may exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures possess inhibitory effects against various bacterial strains. While specific data on this compound is limited, it is hypothesized that this compound could share similar properties due to structural similarities with known antimicrobial agents.

Anticancer Activity

There is emerging evidence suggesting that dioxane derivatives may have anticancer properties. A study focusing on structurally related compounds indicated that they could induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes in pathogens.

- Cell Membrane Disruption : The lipophilic nature of the dioxane ring may allow the compound to integrate into cellular membranes, leading to disruption and cell death.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various dioxane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli. Although specific data on this compound was not provided, the findings suggest a potential for similar activity .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of dioxane derivatives on human cancer cell lines. The results demonstrated that some compounds led to a dose-dependent reduction in cell viability, implicating their potential use as chemotherapeutic agents. The study highlighted the need for further investigation into the specific mechanisms through which these compounds exert their effects .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 1,3-dioxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUQXVJIBJLCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1OCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598471 | |

| Record name | Ethyl 1,3-dioxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90392-05-5 | |

| Record name | Ethyl 1,3-dioxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.